
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the pyrimidine ring The ethyl ester group is attached to the carboxylate moiety on the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and ethyl cyanoacetate.
Knoevenagel Condensation: The 4-(trifluoromethyl)benzaldehyde undergoes a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine to form ethyl 2-cyano-3-(4-(trifluoromethyl)phenyl)acrylate.
Cyclization: The resulting product is then subjected to cyclization with guanidine hydrochloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid.
科学研究应用
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds.
属性
分子式 |
C14H11F3N2O2 |
|---|---|
分子量 |
296.24 g/mol |
IUPAC 名称 |
ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3 |
InChI 键 |
ZXTZSEUCGJNLEF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


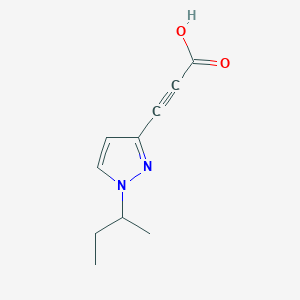

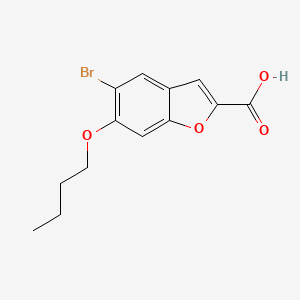

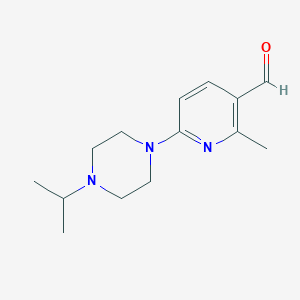
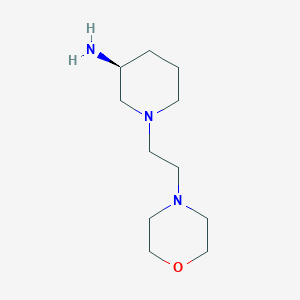

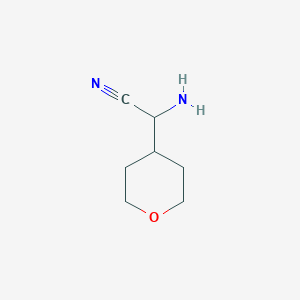
![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)


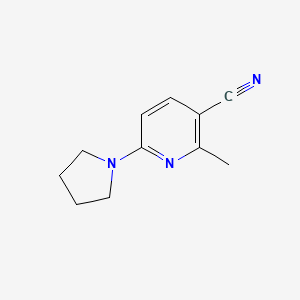
![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)
